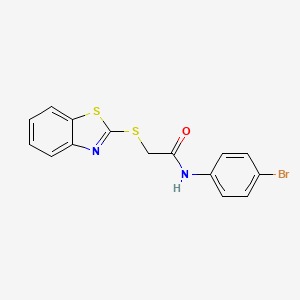![molecular formula C13H21N4O2+ B11649659 5-{[3-(dimethylamino)propyl]carbamoyl}-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11649659.png)
5-{[3-(dimethylamino)propyl]carbamoyl}-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridinium core. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a dimethylaminopropyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques is also crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced amine derivatives.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyridinium derivatives, while reduction typically produces amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-{[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-{[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-DIMETHYLAMINOPROPYL)METHACRYLAMIDE: This compound shares a similar dimethylaminopropyl group but differs in its overall structure and applications.
DIMETHYLAMINOPROPYL METHACRYLAMIDE: Another related compound with similar functional groups but different chemical properties and uses.
Uniqueness
5-{[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM is unique due to its specific combination of functional groups and its pyridinium core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H21N4O2+ |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-6-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c1-16(2)8-4-7-14-13(18)11-5-6-12(9-15-19)17(3)10-11/h5-6,9-10H,4,7-8H2,1-3H3,(H,14,18)/p+1 |
InChI-Schlüssel |
GYIDKOGHDPYABU-UHFFFAOYSA-O |
Isomerische SMILES |
C[N+]1=C(C=CC(=C1)C(=O)NCCCN(C)C)/C=N/O |
Kanonische SMILES |
C[N+]1=C(C=CC(=C1)C(=O)NCCCN(C)C)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11649583.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11649584.png)
![1-[(2Z)-5-phenyl-2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiol-4-yl]ethanone](/img/structure/B11649590.png)
![Diethyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11649593.png)

![(6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649620.png)
![(6Z)-2-heptyl-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649621.png)
![3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate](/img/structure/B11649629.png)
![4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11649631.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11649632.png)
![N-[4-({(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B11649636.png)
![4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11649641.png)
![(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide](/img/structure/B11649651.png)
![(5Z)-5-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11649656.png)
